molecular formula C16H19N3O2S B1674999 LOC14

LOC14

Cat. No.: B1674999
M. Wt: 317.4 g/mol
InChI Key: YVBSNHLFRIVWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    LOC14: is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and redox regulation.

  • It is characterized by its ability to disrupt disulfide bonds within proteins, affecting their structure and function.
  • This compound has garnered attention due to its potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.

      Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain this compound.

      Industrial Production: Currently, there is no large-scale industrial production of this compound, as it primarily serves as a research tool.

  • Chemical Reactions Analysis

      Reaction Types: LOC14 may undergo oxidation, reduction, or substitution reactions.

      Common Reagents and Conditions: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) could be involved.

      Major Products: The specific products formed depend on the reaction conditions, but they likely involve modified disulfide bonds or altered functional groups.

  • Scientific Research Applications

    Neuroprotective Applications

    LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.

    Case Studies and Findings

    • In a study involving N171–82Q HD mice, this compound administration resulted in:
      • Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.
      • Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.
      • Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .

    Applications Against Viral Infections

    Beyond neuroprotection, this compound has shown promise in inhibiting viral replication, particularly against influenza viruses.

    Inhibition of Protein Disulfide Isomerase A3

    • This compound has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .

    Experimental Results

    • In studies with mouse tracheal epithelial cells infected with influenza:
      • This compound treatment led to a significant decrease in HA oligomerization and overall viral protein production.
      • The compound altered oxidative folding processes critical for viral replication .

    Summary of Key Findings

    The following table summarizes the key findings related to this compound's applications:

    Application AreaKey FindingsReferences
    Neuroprotection- Improved motor function in HD mice
    - Reduced brain atrophy
    - Suppressed ER stress markers
    Viral Inhibition- Decreased HA production
    - Inhibition of PDIA3 activity
    - Reduced viral load

    Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: LOC14’s potency as a PDI inhibitor sets it apart.

      Similar Compounds: While no direct analogs exist, other PDI inhibitors (e.g., PACMA31, rutin) share some features.

    Biological Activity

    LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of this compound, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).

    This compound functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.

    Key Findings

    • Neuroprotection in Huntington's Disease : this compound was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .
    • Inflammatory Response Modulation : In studies involving influenza virus infection, this compound significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .
    • Effects on Cancer Cells : this compound demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .

    Neuroprotective Effects

    A comprehensive study evaluated the impact of this compound on HD models. Key outcomes included:

    ParameterControl GroupThis compound Treatment
    Motor Function ImprovementSignificant declineSignificant improvement
    Brain Atrophy Reduction18% volume lossMinimal loss observed
    DARPP32 Levels in StriatumDecreasedPreserved

    This compound's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .

    Influenza Virus Studies

    In experiments involving A549 lung epithelial cells:

    TreatmentViral Burden ReductionCytokine Response
    ControlHighElevated
    This compound TreatmentSignificant reductionSuppressed

    This compound inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .

    Cancer Cell Studies

    In pancreatic ductal adenocarcinoma models:

    Cell LineIC50 (24h)IC50 (48h)
    AsPC-16.13 µM3.41 µM
    BxPC-30.93 µM0.87 µM

    While this compound exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .

    Case Studies

    • Huntington's Disease : In vivo studies demonstrated that this compound administration led to improved survival rates and reduced neurological deficits in HD mouse models.
    • Influenza Virus Infection : Mice treated with this compound showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.
    • Pancreatic Cancer : Although primarily neuroprotective, this compound's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.

    Properties

    IUPAC Name

    2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YVBSNHLFRIVWFQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14
    N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
    LOC14

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